ethyl 5-{[(4-chlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate
Description
Ethyl 5-{[(4-chlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate is a synthetic indole derivative featuring a substituted phenoxyacetyloxy group at the 5-position of the indole ring. Its structure includes a 1-ethyl and 2-methyl substitution on the indole core, along with an ethyl ester at the 3-position.
Properties
IUPAC Name |
ethyl 5-[2-(4-chlorophenoxy)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO5/c1-4-24-14(3)21(22(26)27-5-2)18-12-17(10-11-19(18)24)29-20(25)13-28-16-8-6-15(23)7-9-16/h6-12H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBPOLZBSAQSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)COC3=CC=C(C=C3)Cl)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-{[(4-chlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, characterized by its complex structure that includes an indole core and various substituents. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features:
- An indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring.
- A chlorophenoxy acetyl group that enhances its biological activity.
These structural elements contribute to its unique chemical properties and potential interactions within biological systems.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory properties: Studies have shown that compounds with indole structures can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antioxidant activity: The presence of the indole moiety is associated with antioxidant effects, which may help in reducing oxidative stress in cells.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in inflammatory pathways and oxidative stress responses.
Case Studies and Research Findings
Research on similar compounds has provided insights into the potential efficacy of this compound:
- Hypolipidemic Activity: A related compound demonstrated significant reductions in serum cholesterol and triglyceride levels in animal models, indicating potential lipid-lowering effects that may be relevant for cardiovascular health .
- Inhibition of Platelet Aggregation: Similar indole derivatives have shown the ability to inhibit platelet aggregation, which could be beneficial in preventing thrombotic events .
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their synthesis, physicochemical properties, and bioactivity.
Ethyl 2-(4-Chlorophenoxy)acetate
- Structure: Lacks the indole core but shares the 4-chlorophenoxyacetyloxy group.
- Synthesis: Prepared via nucleophilic substitution between 4-chlorophenol and ethyl 2-chloroacetate using KI as a catalyst (yield: 65–80%) .
- Role : A key intermediate in synthesizing indole derivatives like the target compound.
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3 in )
- Structure : Features a 5-fluoroindole core with a benzoylphenyl carboxamide group.
- Synthesis: Produced via condensation of ethyl 5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO (37.5% yield, m.p. 249–250°C) .
(3-Chlorophenyl) 2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methylindol-3-yl]acetate
- Structure : Contains a 5-methoxy-2-methylindole core with dual chlorinated aromatic groups.
- Key Attributes : CAS 60051-79-8; LogP = 4.21, indicating high lipophilicity .
Ethyl 6-Amino-2-Phenyl-1H-Indole-3-Carboxylate
- Structure: Substituted with an amino group at the 6-position and a phenyl group at the 2-position.
- Physicochemical Properties: Lower LogP (predicted ~3.5) due to the polar amino group, contrasting with the target compound’s higher lipophilicity .
Microwave-Synthesized Thioethers with 1,2,4-Triazole Moieties ()
- Structure: Incorporate a 4-chlorophenoxymethyl-triazole-thiol group.
- Synthesis : Microwave-assisted methods achieve higher yields (e.g., 85% for compound 5) and shorter reaction times (15 minutes at 90°C) compared to conventional heating .
- Bioactivity: Demonstrated antifungal activity against Candida albicans (MIC: 8–32 µg/mL), suggesting the 4-chlorophenoxy group enhances antimicrobial potency .
Comparative Data Table
| Compound Name | Molecular Formula | Key Substituents | Melting Point (°C) | Yield (%) | Bioactivity (Example) |
|---|---|---|---|---|---|
| Target Compound | C₂₂H₂₁ClNO₆ | 5-(4-Cl-phenoxyacetyloxy), 1-ethyl, 2-methyl | N/A | N/A | Hypothesized antifungal |
| Ethyl 2-(4-Chlorophenoxy)acetate | C₁₀H₁₁ClO₃ | 4-Cl-phenoxyacetyloxy | N/A | 65–80 | Intermediate |
| N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide | C₂₂H₁₆FN₂O₂ | 5-fluoro, benzoylphenyl carboxamide | 249–250 | 37.5 | Anticancer (preliminary) |
| (3-Chlorophenyl) indole-acetate derivative | C₂₅H₁₈Cl₂NO₄ | 5-methoxy, dual Cl-substitution | N/A | N/A | Anti-inflammatory |
| Microwave-synthesized thioether (compound 5) | C₁₆H₁₄ClN₃O₂S | 4-Cl-phenoxymethyl, triazole-thioether | N/A | 85 | Antifungal (MIC: 8–32 µg/mL) |
Key Research Findings
Synthetic Efficiency: Microwave-assisted synthesis (e.g., ) significantly improves yields (85% vs. 50–60% conventionally) and reduces reaction times for chlorophenoxy-containing compounds .
Bioactivity Trends: The 4-chlorophenoxy group correlates with enhanced antifungal activity, as seen in triazole-thioether derivatives . In contrast, fluorinated indoles () may prioritize metabolic stability over potency .
Structural Influence :
- 1-Ethyl-2-methyl substitution : Likely increases steric hindrance, affecting binding to biological targets.
- Ethyl ester vs. carboxamide : The ester group in the target compound may improve membrane permeability compared to carboxamide analogs .
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains the most widely employed method for constructing the indole skeleton. This acid-catalyzed cyclization of arylhydrazines with carbonyl compounds offers regioselectivity dependent on the ketone’s structure. For ethyl 5-hydroxy-1-ethyl-2-methyl-1H-indole-3-carboxylate:
- Reactants : Ethyl 3-oxo-2-methylpentanoate and 4-ethylphenylhydrazine.
- Conditions : Reflux in acetic acid or polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.
- Mechanism : Protonation of the hydrazine followed by-sigmatropic rearrangement and cyclization yields the indole ring. The ethyl and methyl groups at positions 1 and 2 arise from the ketone’s branching.
Yield : 60–75%, with purity dependent on recrystallization solvents (e.g., ethanol or ethyl acetate).
Bischler Indole Synthesis
An alternative route involves the Bischler method, which utilizes α-halo ketones and anilines under acidic conditions:
- Reactants : 2-Bromo-3-oxopentanoate and 4-ethylaniline.
- Conditions : HCl (gas) in ethanol at 80°C for 12 hours.
- Mechanism : Nucleophilic substitution forms an intermediate imine, which cyclizes to the indole core. This method provides moderate regiocontrol but requires stringent moisture exclusion.
Yield : 50–65%, with side products including dimerized anilines requiring chromatographic purification.
Introduction of the [(4-Chlorophenoxy)acetyl]oxy Group
Functionalization at position 5 involves esterification of the hydroxyl group with 4-chlorophenoxyacetyl chloride. This step demands careful optimization to avoid indole ring degradation.
Acylation with 4-Chlorophenoxyacetyl Chloride
- Reactants : 5-Hydroxy-1-ethyl-2-methyl-1H-indole-3-carboxylate and 4-chlorophenoxyacetyl chloride (CAS 4122-68-3).
- Conditions : Anhydrous dichloromethane (DCM) or toluene with triethylamine (TEA) as a base, stirred at 0–5°C for 1 hour, followed by warming to room temperature for 4–6 hours.
- Mechanism : Nucleophilic acyl substitution where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride. TEA neutralizes HCl, shifting equilibrium toward product formation.
Yield : 70–85%, with higher yields achieved in toluene due to improved reagent solubility.
Alternative Catalytic Approaches
Recent advancements employ Lewis acids like AlCl₃ or FeCl₃ to accelerate acylation:
- Conditions : 5 mol% FeCl₃ in acetonitrile at 60°C for 2 hours.
- Advantages : Reduced reaction time (2 hours vs. 6 hours) and minimized ester hydrolysis.
Yield : 80–88%, though product purification requires careful pH adjustment to avoid iron complexation.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Side Reactions and Mitigation
- N-Acylation : Competing reaction at the indole nitrogen, minimized by using bulky bases like DMAP (4-dimethylaminopyridine).
- Ester Hydrolysis : Controlled by maintaining anhydrous conditions and avoiding prolonged exposure to moisture.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >98% purity using a C18 column (acetonitrile/water 70:30, 1.0 mL/min).
Q & A
Q. What are the established synthetic routes for ethyl 5-{[(4-chlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate?
The synthesis typically involves multi-step reactions starting from indole scaffolds. Key steps include:
- Acylation : Introducing the 4-chlorophenoxyacetyl group via nucleophilic acyl substitution. Refluxing in dimethylformamide (DMF) with potassium carbonate as a base is common .
- Esterification : Ethyl ester formation at the 3-position using ethyl chloroformate under anhydrous conditions .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track reaction progress .
Critical Parameters : Solvent polarity and temperature (reflux at ~80°C) significantly impact yield.
Q. How is the compound characterized, and what analytical methods are recommended?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated dimethyl sulfoxide (DMSO-d₆) to confirm substituent positions (e.g., methyl at C2, ethyl at N1) .
- HRMS : Validate molecular weight (C₂₂H₂₁ClN₂O₅; calculated [M+H]⁺: 429.1215) .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
Q. What preliminary biological screening assays are used to evaluate its activity?
- Enzyme Inhibition : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .
- Cellular Assays : Cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assay. EC₅₀ values below 10 μM suggest therapeutic potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield (>70%)?
- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis) .
- Catalyst Screening : Test tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, increasing acylation efficiency by 15–20% .
- Temperature Control : Use microwave-assisted synthesis (100°C, 30 min) to shorten reaction time and improve regioselectivity .
Q. How do structural modifications influence bioactivity?
A structure-activity relationship (SAR) study reveals:
| Substituent | Effect on IC₅₀ (MAPK) | Reference |
|---|---|---|
| 4-Chlorophenoxyacetyl | IC₅₀ = 0.8 μM | |
| 4-Fluorophenoxyacetyl | IC₅₀ = 2.3 μM | |
| Methyl at C2 | Enhances metabolic stability | |
| Key Insight : Electron-withdrawing groups (e.g., Cl) improve target binding, while bulkier esters reduce cellular permeability . |
Q. How should contradictory data in enzyme inhibition assays be addressed?
- Assay Variability : Differences in buffer pH (e.g., Tris vs. HEPES) alter ionization of the carboxylate group, affecting IC₅₀ by up to 3-fold .
- Positive Controls : Include staurosporine (pan-kinase inhibitor) to validate assay conditions. Discrepancies >50% suggest technical errors .
- Data Normalization : Use Z-factor analysis to confirm assay robustness (Z > 0.5 required) .
Methodological Notes
- TLC Optimization : Use iodine vapor for visualization; Rf = 0.4 in ethyl acetate/hexane (3:7) .
- Crystallization : Recrystallize from ethanol/water (9:1) to obtain high-purity crystals for X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
